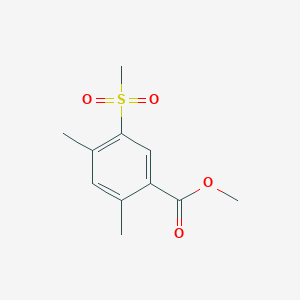
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with methyl and methylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethyl-5-methylsulfonylbenzoate typically involves the esterification of 2,4-dimethyl-5-methylsulfonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 2,4-Dimethyl-5-methylsulfonylbenzoic acid.
Reduction: Methyl 2,4-dimethyl-5-methylthiobenzoate.
Substitution: 2,4-Dimethyl-5-methylsulfonylbenzoic acid.
Applications De Recherche Scientifique
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2,4-dimethyl-5-methylsulfonylbenzoate exerts its effects depends on its interaction with molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can affect enzyme binding and inhibition, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dimethylbenzoate: Lacks the methylsulfonyl group, making it less reactive.
Methyl 5-methylsulfonylbenzoate: Lacks the additional methyl groups, affecting its steric properties.
Uniqueness
Methyl 2,4-dimethyl-5-methylsulfonylbenzoate is unique due to the presence of both methyl and methylsulfonyl groups, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C11H14O4S |
|---|---|
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
methyl 2,4-dimethyl-5-methylsulfonylbenzoate |
InChI |
InChI=1S/C11H14O4S/c1-7-5-8(2)10(16(4,13)14)6-9(7)11(12)15-3/h5-6H,1-4H3 |
Clé InChI |
WDHSPEJIDYSKIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



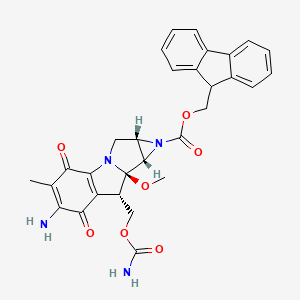
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
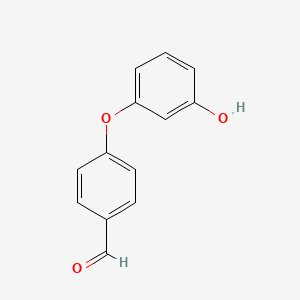
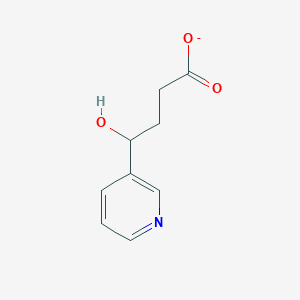

![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)
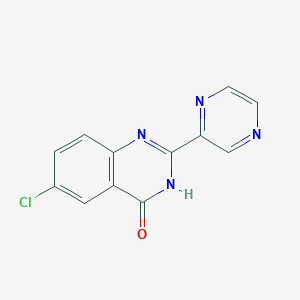

![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
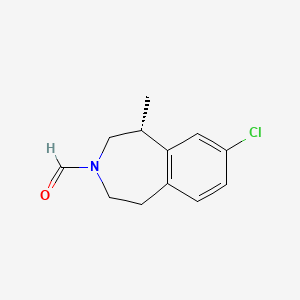
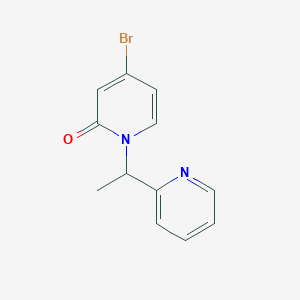
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
